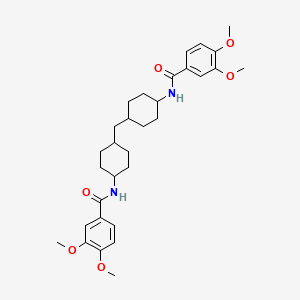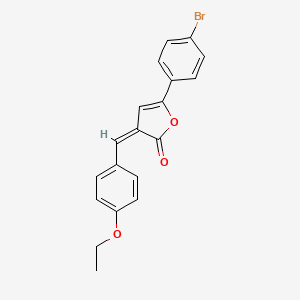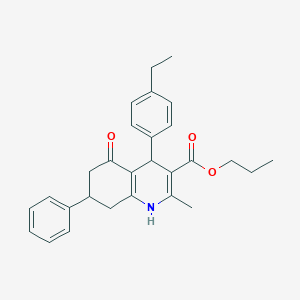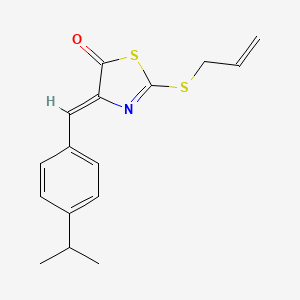![molecular formula C13H18BrNO2S B5112964 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperidine derivative that has a sulfonyl group and a bromophenyl group attached to it. This compound has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is its potent pharmacological activity. It has been found to exhibit activity against a wide range of pathogens and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine. One potential direction is the development of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as an anticancer agent. Further studies are needed to determine the efficacy and safety of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine in vivo. Another potential direction is the development of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as an antiviral agent. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been shown to exhibit activity against several viruses, including influenza and HIV, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the development of new synthetic routes for 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine could lead to the discovery of new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine involves the reaction of 1,5-dimethylpiperidin-2-one with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction yields 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as a white crystalline solid. The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral, antibacterial, and antifungal activities. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has also been shown to inhibit the growth of cancer cells and has the potential to be developed into a novel anticancer agent.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,6-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRNIGQAALOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-2,6-dimethylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)


![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)